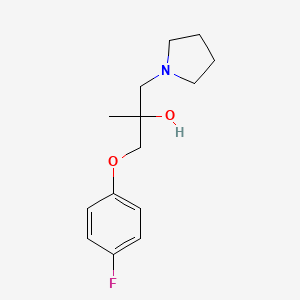

1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol

説明

1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a 4-fluorophenoxy group, a methyl group, and a pyrrolidinyl moiety. The fluorophenoxy group is electron-withdrawing, which may influence electronic properties and reactivity, while the pyrrolidinyl group could enhance solubility in polar solvents under acidic conditions .

特性

IUPAC Name |

1-(4-fluorophenoxy)-2-methyl-3-pyrrolidin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO2/c1-14(17,10-16-8-2-3-9-16)11-18-13-6-4-12(15)5-7-13/h4-7,17H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDJVWXWZZOTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)(COC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol typically involves the reaction of 4-fluorophenol with 2-methyl-3-(1-pyrrolidinyl)-2-propanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学的研究の応用

1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

作用機序

The mechanism of action of 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol involves its interaction with molecular targets and pathways within biological systems. The fluorophenoxy group may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for its targets .

類似化合物との比較

Key Observations:

- Pyrrolidinyl vs. Piperazinyl Groups : The target compound’s pyrrolidine ring (5-membered, one N) is less polar and smaller than the piperazine derivative in , which contains two nitrogen atoms and a bulky 4-nitrophenyl substituent. This difference reduces the molecular weight and may improve membrane permeability in the target compound .

- Complexity in Patent Compounds : The ester-amide derivatives in exhibit higher molecular weights and structural complexity, likely designed for prolonged biological activity or targeted delivery .

Physical and Chemical Properties

- Solubility : The pyrrolidinyl group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO) compared to the nitrophenyl-piperazinyl analog, which has higher hydrophobicity due to the aromatic nitro group .

- Basicity : Pyrrolidine (pKa ~11.3) is less basic than piperazine (pKa ~9.8 and 5.6 for the two N atoms), suggesting differences in protonation states under physiological conditions .

生物活性

1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a fluorophenoxy group, a pyrrolidinyl moiety, and a propanol backbone. Its molecular formula is CHFNO, and it has a molecular weight of approximately 225.29 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. Research indicates that compounds with similar structures often exhibit:

- Antidepressant Activity : Compounds containing pyrrolidine rings have been studied for their effects on serotonin and norepinephrine reuptake inhibition.

- Antiviral Properties : Structures similar to this compound have shown inhibitory effects against viral enzymes, suggesting potential applications in antiviral therapy.

In Vitro Studies

Recent studies have evaluated the efficacy of this compound against specific biological targets. Table 1 summarizes the findings from various in vitro assays.

| Biological Activity | IC50 (µM) | Cell Line/Assay | Reference |

|---|---|---|---|

| RNase H Inhibition | 5.5 | HIV-1 RT | |

| Cytotoxicity | >50 | HeLa Cells | |

| Antidepressant Activity | 10.0 | Serotonin Reuptake |

Case Studies

- Antiviral Activity : A study examined the compound's ability to inhibit RNase H activity associated with HIV-1 reverse transcriptase. The results indicated an IC50 value of 5.5 µM, demonstrating significant antiviral potential (Table 1) .

- Cytotoxicity Assessment : In HeLa cells, the compound exhibited low cytotoxicity (CC50 > 50 µM), suggesting a favorable safety profile for further development .

- Antidepressant Effects : Another investigation into the antidepressant-like effects revealed an IC50 of 10 µM for serotonin reuptake inhibition, indicating potential therapeutic applications in mood disorders .

Discussion

The biological activity of this compound suggests that it may serve as a lead compound for developing new therapeutic agents targeting viral infections and mood disorders. Its structural features contribute to its interactions with key biological pathways, particularly in inhibiting viral replication and modulating neurotransmitter levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。